molecular formula C5H6K2O7 B12841616 Potassium (2R,4R)-2,3,4-trihydroxypentanedioate

Potassium (2R,4R)-2,3,4-trihydroxypentanedioate

Cat. No.: B12841616
M. Wt: 256.29 g/mol
InChI Key: WNTXLGRNHLBLIA-MRWDTFSLSA-L
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Description

L-Arabinaric acid dipotassium salt is a compound with the molecular formula C5H6K2O7 and a molecular weight of 256.29 g/mol. It is a salt form of L-Arabinaric acid, which is a stereoisomeric pentaric acid. This compound is used in various scientific research applications, particularly in studying drug-resistant microbial invasions and the proliferation of malignant cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Arabinaric acid dipotassium salt can be synthesized through the neutralization of L-Arabinaric acid with potassium hydroxide. The reaction typically involves dissolving L-Arabinaric acid in water and then adding potassium hydroxide solution until the pH reaches neutrality. The resulting solution is then evaporated to obtain the dipotassium salt.

Industrial Production Methods

Industrial production of L-Arabinaric acid dipotassium salt follows similar principles but on a larger scale. The process involves the use of industrial-grade L-Arabinaric acid and potassium hydroxide, with careful control of reaction conditions to ensure high yield and purity. The final product is often subjected to quality assurance tests to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

L-Arabinaric acid dipotassium salt undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert it into other stereoisomeric forms.

    Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

    Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of different carboxylic acids, while reduction can yield various alcohols.

Scientific Research Applications

L-Arabinaric acid dipotassium salt is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: It is used in the synthesis of polyhydroxypolyamides and other complex molecules.

    Biology: It plays a role in studying the metabolic pathways of pentaric acids and their derivatives.

    Medicine: Research on drug-resistant microbial invasions and cancer proliferation often involves this compound.

    Industry: It is used in the production of various chemical products and as a reference standard in pharmaceutical testing.

Mechanism of Action

The mechanism of action of L-Arabinaric acid dipotassium salt involves its interaction with specific molecular targets and pathways. It is known to affect the metabolic pathways of pentaric acids, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

L-Arabinaric acid dipotassium salt can be compared with other similar compounds, such as:

    Dipotassium L-lyxarate: Another stereoisomeric pentaric acid salt with similar properties.

    Dipotassium D-glucarate: A related compound used in similar research applications.

The uniqueness of L-Arabinaric acid dipotassium salt lies in its specific stereochemistry and its applications in studying drug resistance and cancer proliferation.

Properties

Molecular Formula

C5H6K2O7

Molecular Weight

256.29 g/mol

IUPAC Name

dipotassium;(2R,4R)-2,3,4-trihydroxypentanedioate

InChI

InChI=1S/C5H8O7.2K/c6-1(2(7)4(9)10)3(8)5(11)12;;/h1-3,6-8H,(H,9,10)(H,11,12);;/q;2*+1/p-2/t2-,3-;;/m1../s1

InChI Key

WNTXLGRNHLBLIA-MRWDTFSLSA-L

Isomeric SMILES

[C@@H](C([C@H](C(=O)[O-])O)O)(C(=O)[O-])O.[K+].[K+]

Canonical SMILES

C(C(C(=O)[O-])O)(C(C(=O)[O-])O)O.[K+].[K+]

Origin of Product

United States

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